molecular formula C21H20O7 B2645638 ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 855000-84-9

ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No. B2645638
M. Wt: 384.384
InChI Key: QXOVKUUOSLTMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate” is a complex organic compound. It contains a chromene group (a common motif in many natural products), an ethoxyphenoxy group, and an acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the chromene and ethoxyphenoxy groups. The chromene group consists of a benzene ring fused to a heterocyclic ring containing an oxygen atom . The ethoxyphenoxy group contains an ether linkage and a phenyl ring .

Scientific Research Applications

Synthesis and Characterization

Synthesis, Characterization, and Crystal Structure Analysis The compound ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate has been extensively studied for its synthesis and crystal structure. For instance, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, a structurally similar compound, was synthesized and characterized through NMR, IR, and mass spectral studies. Its crystal structure was confirmed through X-ray diffraction, exhibiting several C–H···O intermolecular interactions forming a three-dimensional architecture. The Hirshfeld surface analysis further revealed the nature of intermolecular contacts in the compound (Jyothi et al., 2017).

Chemical Reactions and Derivatives

L-Proline-Catalyzed Domino Reactions The compound has been utilized in complex chemical reactions. For instance, L-proline-catalyzed three-component reactions involving ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate led to the synthesis of various thieno[3,2-c]thiopyran derivatives. This transformation is presumed to occur via a domino sequence involving multiple reaction steps, ultimately leading to the creation of multiple C-C bonds and the generation of new stereocenters with high diastereoselectivity (Indumathi et al., 2010).

Biological and Medicinal Applications

Anti-inflammatory and Antioxidative Properties Research into the bioactive properties of structurally related compounds has revealed promising results. For instance, a highly oxygenated antioxidative 2H-chromen derivative from the red seaweed Gracilaria opuntia exhibited significant anti-inflammatory and antioxidative activities. This derivative, characterized by its highly oxygenated carbon skeleton, showed greater anti-inflammatory selectivity index than synthetic NSAIDs and demonstrated significant antioxidative activity, comparable to synthetic antioxidants (Makkar & Chakraborty, 2018).

properties

IUPAC Name

ethyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-3-24-16-7-5-6-8-17(16)28-19-12-27-18-11-14(9-10-15(18)21(19)23)26-13-20(22)25-4-2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOVKUUOSLTMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetate

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